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Compound of Interest

Compound Name:
[(4-Chlorophenyl)(pyridin-2-

yl)methyl](ethyl)amine

CAS No.: 1179268-16-6

Cat. No.: B1487612 Get Quote

Executive Summary
(4-Chlorophenyl)(pyridin-2-yl)methylamine is a diarylmethylamine scaffold serving as a

bioisostere to the diarylmethyl ether and thioether moieties found in second-generation

antihistamines (e.g., Bepotastine, Carbinoxamine). While the alcohol derivative (CAS 27652-

89-7) is the dominant commercial intermediate, the primary amine variant is a critical "chiral

building block" for generating diversity in fragment-based drug discovery (FBDD).

This guide addresses the primary amine specifically, distinguishing it from its isomers and

providing validated synthetic protocols from commercially available precursors.

Chemical Identity & Profile
Nomenclature & Identifiers

IUPAC Name: 1-(4-Chlorophenyl)-1-(pyridin-2-yl)methanamine

Common Names:

-Amino-4-chlorobenzylpyridine; (4-Chlorophenyl)(pyridin-2-yl)methylamine

Molecular Formula:
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[1][2][3]

Molecular Weight: 218.68 g/mol [2]

Chirality: Contains one stereocenter at the benzylic position. Exists as (R)- and (S)-

enantiomers.

Critical CAS Number Distinctions
Researchers must exercise caution to avoid confounding this compound with its structural

isomers or derivatives:

Compound CAS Number
Structure
Description

Role

Target Amine Not Widely Listed*
Py-CH(

)-PhCl

Primary Amine

Scaffold

Ketone Precursor 6318-51-0 Py-C(=O)-PhCl
Synthetic Starting

Material

Alcohol Precursor 27652-89-7 Py-CH(OH)-PhCl
Carbinoxamine

Intermediate

Secondary Amine 27048-28-8
Py-

-NH-PhCl
Isomer (N-linked)

4-Pyridyl Isomer 1185689-68-2
(4-Py)-CH(

)-PhCl
Regioisomer

*Note: The free base primary amine is often synthesized in situ or isolated as a hydrochloride

salt (e.g., Compound 1c in literature) rather than purchased directly.

Synthetic Methodologies
Two primary routes exist for accessing the target amine: Reductive Amination (from the ketone)

and Nucleophilic Substitution (from the alcohol).
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Route A: Reductive Amination (Preferred for Scale)
This route utilizes (4-Chlorophenyl)(pyridin-2-yl)methanone (CAS 6318-51-0) as the starting

material. It avoids the handling of azides required in Route B.

Step 1: Oxime Formation
Reagents: Ketone (1.0 eq), Hydroxylamine hydrochloride (

, 1.5 eq), Sodium Acetate (NaOAc, 2.0 eq).

Solvent: Ethanol/Water (3:1).

Protocol:

Dissolve ketone in EtOH. Add aqueous solution of

and NaOAc.

Reflux for 4–6 hours (monitor by TLC for disappearance of ketone).

Cool, remove ethanol under vacuum. Extract with ethyl acetate.

Yield: ~85–90% of the Oxime intermediate.

Step 2: Reduction to Primary Amine
Reagents: Zinc dust (excess), Glacial Acetic Acid (AcOH).

Protocol:

Dissolve Oxime in AcOH.

Add Zn dust portion-wise at

(exothermic reaction).

Stir at room temperature for 12 hours.

Filter off Zn residues. Basify filtrate with
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(pH > 10).

Extract with Dichloromethane (DCM). Dry over

.

Purification: Convert to HCl salt using

in Dioxane for stability.

Route B: Azidation (Stereoinversion Potential)
This route uses (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7).

Activation: Convert alcohol to Mesylate (MsCl/TEA) or Chloride (

).

Substitution: React with Sodium Azide (

) in DMF at

to form the Azide.

Reduction: Staudinger reduction (

,

) or Hydrogenation (

,

) yields the amine.

Visualization: Synthetic Workflows

(4-Chlorophenyl)(pyridin-2-yl)methanone
(CAS 6318-51-0) Oxime Intermediate

NH2OH·HCl, NaOAc
Reflux

(4-Chlorophenyl)(pyridin-2-yl)methanol
(CAS 27652-89-7) Chloro-IntermediateSOCl2 or MsCl

TARGET AMINE
(4-Chlorophenyl)(pyridin-2-yl)methylamine

Zn / AcOH
(Reductive Cleavage)

Azide IntermediateNaN3, DMF

H2, Pd/C
(Staudinger)
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Click to download full resolution via product page

Figure 1:Retrosynthetic analysis showing the two primary pathways to the target amine from

commercially available precursors.[4]

Medicinal Chemistry Applications
Bioisosteric Replacement
The (4-chlorophenyl)(pyridin-2-yl)methyl moiety is a "privileged structure" in antihistamines.

Ether Linker (-O-): Found in Carbinoxamine, Bepotastine.

Amine Linker (-NH-): The target compound. Replacing the oxygen with nitrogen introduces a

hydrogen bond donor (HBD) and alters the pKa, potentially improving blood-brain barrier

(BBB) penetration or selectivity for H1 receptors.

Chiral Resolution
The pharmacological activity of this scaffold is highly stereodependent.

Resolution Agent: Tartaric acid or Dibenzoyl-L-tartaric acid is commonly used to resolve the

racemic amine into its (S)- and (R)-enantiomers.

Significance: The (S)-enantiomer of the related ether (Bepotastine) is the active

pharmaceutical ingredient (API). Accessing the enantiopure amine allows for the synthesis of

chiral amide analogs.

Analytical Characterization
To validate the synthesis of the target amine (free base), compare against these predicted

spectral data:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1487612?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Signal Characteristics

1H NMR (CDCl3) 8.5 (d, 1H, Py-H), 5.2 (s, 1H, CH-NH2), 1.8 (bs,

2H, NH2). Aromatic signals: 7.0–7.8 ppm.

13C NMR
Benzylic Carbon (CH-NH2) typically appears at

58–62 ppm.

Mass Spec (ESI)
m/z. Characteristic isotopic pattern for Chlorine (

ratio 3:1).
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Ketone Precursor Data

Title: (4-Chlorophenyl)(pyridin-2-yl)methanone Product Page.[5][6][7][8][9]

Source: Sigma-Aldrich / Merck.

CAS: 6318-51-0.[5][6][8][9][10]

Alcohol Precursor & Bepotastine Synthesis

Title: Process for preparing 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine.[4]

Source: Google P
CAS: 27652-89-7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.hit2lead.com/building-blocks/4000092
https://www.antpedia.com/ibook66856/p/50444167-p.html
https://www.sigmaaldrich.com/CA/en/product/ambeedinc/ambh95e08080?context=bbe
https://www.sigmaaldrich.com/JP/ja/search/6318-51-0?focus=products&page=1&perpage=30&sort=relevance&term=6318-51-0&type=cas_number
https://of-shop.com/usp-standards-carbinoxamine-related-compound-a-25-mg-4-chlorophenyl-pyridin-2-yl-methanone-cas-6318-51-0-hs-2933399095-pn-1096019
https://www.hit2lead.com/building-blocks/4000092
https://www.antpedia.com/ibook66856/p/50444167-p.html
https://www.sigmaaldrich.com/JP/ja/search/6318-51-0?focus=products&page=1&perpage=30&sort=relevance&term=6318-51-0&type=cas_number
https://of-shop.com/usp-standards-carbinoxamine-related-compound-a-25-mg-4-chlorophenyl-pyridin-2-yl-methanone-cas-6318-51-0-hs-2933399095-pn-1096019
https://www.ambeed.com/products/6318-51-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/10892005
https://www.benchchem.com/product/b1487612?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. files01.core.ac.uk [files01.core.ac.uk]

3. Buy [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride | 1185689-68-2
[smolecule.com]

4. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID
10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. You are being redirected... [hit2lead.com]

6. (4-Chlorophenyl)(pyridin-2-yl)methanone (Standard)-参数-MedChemExpress (MCE)
[antpedia.com]

7. sigmaaldrich.com [sigmaaldrich.com]

8. CAS 6318-51-0 | Sigma-Aldrich [sigmaaldrich.com]

9. USP Standards - Carbinoxamine Related Compound A (25 mg) ((4-Chlorophenyl)(pyridin-
2-yl)methanone), CAS : 6318-51-0, HS:2933399095 PN: 1096019 > Obrnuta faza d.o.o. [of-
shop.com]

10. 6318-51-0 | (4-Chlorophenyl)(pyridin-2-yl)methanone | Aryls | Ambeed.com
[ambeed.com]

To cite this document: BenchChem. [Technical Guide: (4-Chlorophenyl)(pyridin-2-
yl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1487612#4-chlorophenyl-pyridin-2-yl-methylamine-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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